molecular formula C16H19ClN2O3 B6904150 5-(aminomethyl)-N-[2-(cyclopropylmethoxy)phenyl]furan-3-carboxamide;hydrochloride

5-(aminomethyl)-N-[2-(cyclopropylmethoxy)phenyl]furan-3-carboxamide;hydrochloride

Cat. No.: B6904150
M. Wt: 322.78 g/mol
InChI Key: JKXRCLPTCBIAAS-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-[2-(cyclopropylmethoxy)phenyl]furan-3-carboxamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a furan ring substituted with an aminomethyl group and a carboxamide group, along with a phenyl ring substituted with a cyclopropylmethoxy group. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(aminomethyl)-N-[2-(cyclopropylmethoxy)phenyl]furan-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the furan ring, followed by the introduction of the aminomethyl and carboxamide groups. The phenyl ring is then functionalized with the cyclopropylmethoxy group. The final step involves the formation of the hydrochloride salt to improve the compound’s properties.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(aminomethyl)-N-[2-(cyclopropylmethoxy)phenyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carboxamide group can yield primary amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-[2-(cyclopropylmethoxy)phenyl]furan-3-carboxamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furan and phenyl rings can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(aminomethyl)-2-furancarboxylic acid: Similar structure but lacks the phenyl and cyclopropylmethoxy groups.

    N-(2-phenylethyl)furan-3-carboxamide: Similar structure but lacks the aminomethyl group.

Uniqueness

The presence of both the aminomethyl and cyclopropylmethoxy groups in 5-(aminomethyl)-N-[2-(cyclopropylmethoxy)phenyl]furan-3-carboxamide makes it unique. These groups can enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

5-(aminomethyl)-N-[2-(cyclopropylmethoxy)phenyl]furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3.ClH/c17-8-13-7-12(10-20-13)16(19)18-14-3-1-2-4-15(14)21-9-11-5-6-11;/h1-4,7,10-11H,5-6,8-9,17H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXRCLPTCBIAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2=CC=CC=C2NC(=O)C3=COC(=C3)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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